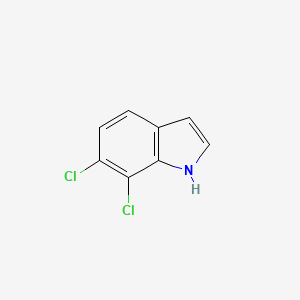

6,7-Dichloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHWAXCLSNQVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483512 | |

| Record name | 6,7-DICHLORO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-08-0 | |

| Record name | 6,7-DICHLORO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data analysis of 6,7-Dichloro-1H-indole (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 6,7-Dichloro-1H-indole

Introduction

In the landscape of medicinal chemistry and drug development, halogenated heterocyclic compounds represent a cornerstone for scaffold-based design. Among these, this compound is a pivotal structural motif. Its presence in various pharmacologically active molecules underscores the importance of its unambiguous characterization.[1] The indole nucleus itself is a well-established "privileged scaffold," found in numerous natural products and synthetic drugs.[1][2] The addition of chlorine atoms at the 6 and 7 positions of the benzene ring significantly modulates the electronic properties and metabolic stability of the molecule, making its precise structural confirmation essential for any research endeavor.

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a detailed walkthrough of the analysis of this compound using fundamental spectroscopic techniques: Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). The focus is not merely on the data itself, but on the rationale behind the spectral patterns, offering insights grounded in the principles of chemical structure and spectroscopic theory.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a bicyclic system with specific points of interest for NMR and a distinct isotopic signature for MS.

Caption: Structure of this compound with atom numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition, which is the first piece of evidence in structural elucidation. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Expertise & Experience: The Dichloro Isotopic Signature

The most critical aspect of the mass spectrum of this compound is the molecular ion cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] A molecule containing two chlorine atoms will therefore exhibit three distinct molecular ion peaks:

-

M+: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms.

The relative intensities of these peaks can be statistically predicted. The probability of these combinations results in an intensity ratio of approximately 9:6:1 , a hallmark signature for a dichloro-substituted compound.[4] This pattern is the most definitive piece of low-resolution MS evidence for the presence of two chlorine atoms.

Data Presentation: Molecular Ion Cluster

| Ion Peak | Isotopic Composition | Calculated m/z | Relative Intensity (Approx.) |

| M⁺ | C₈H₅(³⁵Cl)₂N | 184.98 | 100% (base peak reference) |

| [M+2]⁺ | C₈H₅(³⁵Cl)(³⁷Cl)N | 186.98 | ~65% |

| [M+4]⁺ | C₈H₅(³⁷Cl)₂N | 188.97 | ~10% |

Trustworthiness: Expected Fragmentation

The fragmentation pattern provides a self-validating system for the proposed structure. For halogenated aromatic compounds, common fragmentation pathways involve the loss of the halogen atom or a hydrohalide.

-

[M-Cl]⁺: Loss of a chlorine radical (m/z ~150).

-

[M-HCl]⁺: Loss of hydrogen chloride.

-

Pyrrole Ring Cleavage: Subsequent fragmentation of the heterocyclic ring can also occur.

The presence of these fragments, each potentially showing an isotopic pattern for the remaining chlorine atom, further corroborates the structure.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile (HPLC grade).

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode, as the indole nitrogen can be protonated.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Identify the molecular ion cluster (M⁺, M+2, M+4) and major fragment ions.

Visualization: MS Analysis Workflow

Caption: Workflow for Mass Spectrometry Analysis.

¹H NMR Spectroscopy Analysis

Proton NMR spectroscopy reveals the number, environment, and connectivity of hydrogen atoms in the molecule.

Expertise & Experience: Interpreting the Aromatic Region

The ¹H NMR spectrum of this compound is expected to show distinct signals for the five protons. The electron-withdrawing nature of the chlorine atoms will deshield adjacent protons, shifting them downfield.

-

NH Proton (H-1): This proton typically appears as a broad singlet in the range of 8.0-8.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

-

Pyrrole Protons (H-2, H-3): These protons form an AX system, appearing as a pair of doublets. H-3 is typically more shielded than H-2 in indoles. We can expect them around 6.5-7.5 ppm.

-

Benzene Protons (H-4, H-5): These two protons will also form an AX system, appearing as a pair of doublets due to ortho-coupling. The strong deshielding effect of the adjacent chlorine at C-7 will shift H-5 significantly downfield compared to H-4.

Data Presentation: Predicted ¹H NMR Assignments

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 (NH) | 8.0 - 8.5 | br s | - | Acidic proton, variable shift |

| H-5 | 7.4 - 7.6 | d | J(H5-H4) ≈ 8.0 | Ortho-coupling to H-4 |

| H-2 | 7.2 - 7.4 | d | J(H2-H3) ≈ 3.0 | Coupling to H-3 |

| H-4 | 7.0 - 7.2 | d | J(H4-H5) ≈ 8.0 | Ortho-coupling to H-5 |

| H-3 | 6.5 - 6.7 | d | J(H3-H2) ≈ 3.0 | Coupling to H-2 |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy Analysis

¹³C NMR provides information about the carbon skeleton of the molecule.

Expertise & Experience: Effects of Dichloro-Substitution

The spectrum will show eight distinct carbon signals. The chemical shifts are influenced by hybridization and the electronic effects of substituents.

-

Carbons bonded to Chlorine (C-6, C-7): These carbons will be significantly deshielded and their signals will appear downfield in the aromatic region, typically around 125-135 ppm.

-

Quaternary Carbons (C-3a, C-7a): These carbons, which are part of the ring fusion, will generally have weaker signals. C-7a, being adjacent to the electronegative nitrogen and a chlorinated carbon, will be downfield.

-

Pyrrole Carbons (C-2, C-3): C-2 is typically more deshielded than C-3 in the indole system.

-

Benzene Carbons (C-4, C-5): These will appear in the typical aromatic region (110-130 ppm).

Data Presentation: Predicted ¹³C NMR Assignments

| Carbon | Predicted δ (ppm) | Rationale |

| C-7a | 135 - 138 | Quaternary, adjacent to N and C-7(Cl) |

| C-3a | 128 - 132 | Quaternary, ring fusion |

| C-6, C-7 | 125 - 135 | Directly attached to electronegative Cl |

| C-2 | 122 - 126 | Pyrrole ring, adjacent to N |

| C-5 | 120 - 124 | Aromatic CH |

| C-4 | 118 - 122 | Aromatic CH |

| C-3 | 101 - 105 | Pyrrole ring, β to N |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to single lines for each unique carbon by removing C-H coupling. A larger number of scans is required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum.

Integrated Spectroscopic Workflow for Structural Confirmation

The true power of spectroscopy lies in integrating data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

Caption: Integrated workflow for structural verification.

This self-validating system ensures a high degree of confidence. MS confirms the elemental composition (C₈H₅Cl₂N), ¹H NMR confirms the proton count and their relative positions, and ¹³C NMR confirms the carbon framework.

Conclusion

The spectroscopic analysis of this compound is a clear example of modern structural elucidation. The characteristic 9:6:1 isotopic cluster in the mass spectrum is an unmistakable indicator of a dichloro-compound. Concurrently, ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework, with chemical shifts and coupling patterns that are highly sensitive to the electronic effects of the chlorine substituents. By systematically applying these powerful analytical techniques, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent work in medicinal chemistry and materials science.

References

Solubility profile of 6,7-Dichloro-1H-indole in common laboratory solvents

An In-depth Technical Guide to the Solubility Profile of 6,7-Dichloro-1H-indole in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a molecule of significant interest in contemporary chemical and pharmaceutical research. Given the limited availability of public quantitative solubility data for this specific compound, this document emphasizes a robust experimental framework for determining its solubility profile. It synthesizes foundational chemical principles with actionable laboratory protocols to empower researchers in drug discovery, process chemistry, and analytical sciences.

Solubility is a critical physicochemical parameter that governs the developability and application of a chemical entity. For a compound like this compound, understanding its solubility in a range of common laboratory solvents is paramount for several reasons:

-

Synthetic Chemistry: Solvent selection is crucial for reaction setup, controlling reaction kinetics, and facilitating product purification through crystallization.

-

Analytical Chemistry: The choice of solvent is fundamental for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Drug Discovery and Formulation: In a pharmaceutical context, aqueous solubility is a key determinant of a drug candidate's oral bioavailability. Solubility in organic solvents is also critical for developing various dosage forms.[1][2]

This guide will provide a detailed examination of the predicted solubility of this compound, followed by a comprehensive, step-by-step protocol for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's structure and properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂N | PubChem[3] |

| Molecular Weight | 186.03 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Canonical SMILES | C1=CC(=C(C2=C1C=CN2)Cl)Cl | PubChem[3] |

| Structure |

| PubChem[3] |

The structure reveals a bicyclic aromatic system (indole) with two chlorine substituents on the benzene ring. The indole moiety contains a nitrogen atom capable of hydrogen bonding, while the dichlorinated benzene ring is largely non-polar and hydrophobic. This duality in its structure suggests a nuanced solubility profile.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can make qualitative predictions about the solubility of this compound in various classes of solvents.[4] The presence of the polar N-H group suggests some affinity for polar solvents, while the chlorinated aromatic core indicates solubility in non-polar organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the indole moiety.[5] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the indole. However, the hydrophobic chlorinated portion may limit high solubility.[5] |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent.[5] |

| Toluene, Hexanes | Low to Moderate | Toluene, being aromatic, may show some affinity. Hexanes, being highly non-polar, are less likely to effectively solvate the more polar indole structure.[5] | |

| Aqueous | Water, Buffers (pH 1.2-6.8) | Low | The hydrophobic nature of the dichlorinated benzene ring is expected to dominate, leading to poor water solubility. Per regulatory guidelines, aqueous solubility across a pH range is a critical parameter for pharmaceutical development.[6][7][8] |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility: The Gold-Standard Shake-Flask Method

The equilibrium solubility or "shake-flask" method is a widely accepted and reliable technique for determining the solubility of a compound.[9][10][11][12] The protocol below is a self-validating system designed to ensure accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (e.g., DMSO, Methanol, Dichloromethane, Water)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. An amount sufficient to ensure a visible excess of solid remains at equilibrium is required.[11]

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[6]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][11] The time to reach equilibrium may need to be determined experimentally by taking samples at different time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration until it plateaus.[10]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully draw the supernatant into a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles.[9] It is crucial to discard the initial portion of the filtrate to saturate any potential binding sites on the filter.[11]

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| e.g., DMSO | 25 | [Experimental Value] | [+/- Value] |

| e.g., Methanol | 25 | [Experimental Value] | [+/- Value] |

| e.g., Dichloromethane | 25 | [Experimental Value] | [+/- Value] |

| e.g., Water | 25 | [Experimental Value] | [+/- Value] |

| ... (other solvents) | 25 | [Experimental Value] | [+/- Value] |

This quantitative data will provide a definitive solubility profile, which can be used to inform solvent selection for various applications.

Conclusion

The solubility of this compound is a key parameter that influences its handling, analysis, and application in research and development. While a qualitative prediction can be made based on its chemical structure, accurate quantitative data must be determined experimentally. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating a comprehensive solubility profile. This information is invaluable for scientists and researchers working with this compound, enabling informed decisions in synthesis, purification, formulation, and analytical method development.

References

- 1. fda.gov [fda.gov]

- 2. fda.gov [fda.gov]

- 3. This compound | C8H5Cl2N | CID 12272802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. benchchem.com [benchchem.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

Introduction: The Strategic Importance of the Dichloroindole Scaffold

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 6,7-Dichloro-1H-indole

The this compound moiety represents a privileged heterocyclic scaffold in modern medicinal chemistry. As a key structural component and synthetic intermediate, it is integral to the development of novel therapeutic agents targeting a range of biological pathways, including protein kinases and ion channels.[1] The specific halogenation pattern at the 6 and 7 positions can significantly influence molecular interactions, particularly through halogen bonding, thereby enhancing potency and selectivity.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical stability of this intermediate is not merely a regulatory formality; it is a fundamental prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the thermal stability and degradation characteristics of this compound. We will explore the core principles behind its stability assessment, present detailed experimental methodologies, and elucidate potential degradation pathways. The insights herein are designed to empower researchers to anticipate stability challenges, develop robust analytical methods, and accelerate the drug development timeline.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its stability.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂N | [2] |

| Molecular Weight | 186.03 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 57817-08-0 | [2] |

Thermal Stability Analysis: A Proactive Assessment of Intrinsic Lability

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the intrinsic thermal stability of a compound. These methods provide critical data on melting point, decomposition temperature, and phase transitions, which are vital for guiding decisions in manufacturing, formulation, and storage.

Expert Rationale for Thermal Analysis

The choice to employ both TGA and DSC is deliberate and synergistic. DSC precisely identifies the temperatures of thermal events such as melting (an endothermic process) and decomposition, while TGA quantifies the mass loss associated with these events.[3][4] Performing these analyses under an inert nitrogen atmosphere is standard practice to isolate thermal degradation from oxidative decomposition, providing a clear baseline of the molecule's stability. A typical heating rate of 10 °C/min is selected as it offers a good balance between resolving distinct thermal events and maintaining a practical experimental duration.

Illustrative Thermal Profile of this compound

The following table summarizes the expected thermal events for this compound based on the behavior of related indole and chlorinated aromatic compounds.

| Analytical Technique | Parameter | Observed Value (°C) | Interpretation |

| DSC | Endotherm Peak (Melting) | ~85 - 95 °C | Corresponds to the melting point of the crystalline solid. The exact value for a related compound, 6-chloro-1H-indole, is 88-91 °C.[5] |

| TGA | Tonset (Onset of Decomposition) | > 150 °C | The temperature at which significant mass loss begins. Unsubstituted indole shows initial degradation around 147-150 °C.[6] |

| TGA | Tmax (Maximum Decomposition Rate) | ~165 - 175 °C | The temperature at which the rate of mass loss is highest. |

| TGA | Mass Loss (at 200 °C) | > 50% | Indicates substantial decomposition has occurred. |

Forced Degradation Studies: Mapping the Degradation Landscape

Forced degradation, or stress testing, is a cornerstone of drug development, mandated by regulatory bodies like the ICH to establish the stability-indicating nature of analytical methods.[7][8] By subjecting the compound to conditions more severe than accelerated stability testing, we can proactively identify likely degradation products and elucidate degradation pathways.[7][9] This knowledge is critical for developing robust formulations and defining appropriate storage conditions.[10]

Potential Degradation Pathways

Based on the chemical structure of this compound—an electron-rich pyrrole ring fused to a di-chlorinated benzene ring—several degradation pathways can be anticipated under stress conditions.

-

Oxidative Degradation : The indole nucleus is susceptible to oxidation, potentially leading to the formation of isatin or oxindole derivatives.

-

Dehalogenation : Reductive or photolytic stress can lead to the cleavage of the carbon-chlorine bonds, resulting in monochloro-indole or fully dechlorinated indole impurities.[11]

-

Polymerization : Acidic conditions can catalyze the polymerization of indole derivatives, leading to the formation of complex, high-molecular-weight impurities.[12]

-

Hydrolysis : While the indole ring itself is relatively stable to hydrolysis, extreme pH and heat could potentially lead to ring-opening, though this is less common than oxidation or polymerization.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H5Cl2N | CID 12272802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Investigating the Electronic Effects of Chlorine Substitution in Indole Rings: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic placement of substituents is a key tactic in drug discovery to modulate a molecule's physicochemical properties, reactivity, and biological activity. Among these, the chlorine atom holds a special status due to its unique electronic profile—a blend of electron-withdrawing inductive effects and electron-donating resonance effects. This guide provides an in-depth analysis of the electronic consequences of chlorine substitution on the indole ring. We will explore the fundamental principles governing these effects, their manifestations in chemical reactivity and spectroscopic signatures, and their practical implications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage chlorination to fine-tune the properties of indole-based compounds.

The Duality of the Chlorine Substituent: Induction vs. Resonance

The influence of a chlorine atom on an aromatic system is governed by two opposing electronic forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the indole ring through the sigma (σ) bond framework. This is a distance-dependent effect that deactivates the entire aromatic system towards electrophilic attack by reducing its nucleophilicity.[3][4]

-

Resonance Effect (+M): The lone pair electrons on the chlorine atom can be delocalized into the pi (π) system of the indole ring. This effect donates electron density into the ring, particularly at the ortho and para positions relative to the substituent.[4]

For chlorine, the inductive effect is significantly stronger than the resonance effect, leading to a net deactivation of the ring.[4] However, the resonance effect, while weaker, is crucial for determining the regioselectivity of certain reactions, most notably Electrophilic Aromatic Substitution (EAS). This dual nature is quantitatively captured by Hammett substituent constants (σ), which are empirical values derived from the ionization of substituted benzoic acids.[5][6][7]

| Constant | Value | Interpretation |

| σmeta | +0.37 | Strong electron-withdrawing effect at the meta position (primarily inductive).[8] |

| σpara | +0.22 | Weaker electron-withdrawing effect at the para position (inductive effect is partially offset by the resonance effect).[8] |

Impact on Chemical Reactivity and Physicochemical Properties

The electronic perturbation caused by chlorine substitution directly influences the indole's reactivity, acidity, and overall physicochemical profile.

Electrophilic Aromatic Substitution (EAS)

The indole ring is inherently electron-rich and highly reactive towards electrophiles, with substitution overwhelmingly favoring the C3 position.[9][10][11] Introducing a chlorine atom on the benzenoid ring (positions 4, 5, 6, or 7) modifies this reactivity.

Core Principles:

-

Deactivation: The dominant -I effect of chlorine reduces the overall nucleophilicity of the indole ring, making EAS reactions slower compared to unsubstituted indole.

-

Regioselectivity: Despite deactivation, the incoming electrophile is still directed to the C3 position of the pyrrole ring. This is because the C3 position is the most electronically favored site for electrophilic attack in the indole system, and the chlorine's +M effect, while weak, helps stabilize the cationic intermediate (the arenium ion or sigma complex) when the attack occurs at C3.[10]

Caption: Generalized workflow for Electrophilic Aromatic Substitution on a chloroindole.

A study involving the azo-coupling of aryldiazonium salts with indole derivatives demonstrated a linear Hammett relationship, confirming that the reaction is a typical electrophilic aromatic substitution where the rate-determining step is the attack of the electrophile on the indole.[12] The positive reaction constant (ρ) obtained in such studies indicates that the reaction is favored by electron-withdrawing groups on the diazonium salt (making it a stronger electrophile) and disfavored by electron-withdrawing groups on the indole nucleus.[6][12]

Nucleophilic Aromatic Substitution (NAS)

While less common for electron-rich systems like indole, NAS can occur if the ring is sufficiently activated by potent electron-withdrawing groups (EWGs) in addition to the chlorine, which acts as a leaving group.[13][14] For a successful NAS reaction, an EWG (like a nitro or sulfonyl group) must be positioned ortho or para to the chlorine atom to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[14][15]

Acidity of the N-H Proton

The electron-withdrawing inductive effect of chlorine increases the acidity of the N-H proton in the pyrrole ring. By pulling electron density away from the nitrogen atom, the chlorine substituent stabilizes the resulting indolide anion after deprotonation. This results in a lower pKa value compared to unsubstituted indole, making the chloroindole a stronger acid. This modulation of pKa is critical in drug design as it influences the molecule's ionization state at physiological pH, affecting solubility, membrane permeability, and binding interactions with target proteins.

Spectroscopic Signatures of Chlorination

The electronic changes induced by chlorine are readily observable through standard spectroscopic techniques.[16][17]

| Technique | Observation | Underlying Electronic Effect |

| 1H NMR | Downfield shift (deshielding) of protons on the benzenoid ring, especially those closer to the chlorine atom. | The -I effect of chlorine reduces electron density around adjacent protons, decreasing their shielding. |

| 13C NMR | The carbon atom directly bonded to chlorine (ipso-carbon) shows a significant downfield shift. Other carbons in the ring also experience deshielding. | The strong electronegativity of chlorine and its inductive effect are the primary causes. |

| UV-Vis Spectroscopy | A bathochromic (red) shift in the maximum absorption wavelength (λmax) is often observed.[18] | The +M effect of chlorine's lone pairs can raise the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO gap and shifting absorption to longer wavelengths.[18][19] |

| IR Spectroscopy | A slight increase in the N-H stretching frequency. | The -I effect withdraws electron density, strengthening the N-H bond slightly. |

Computational studies using Density Functional Theory (DFT) can accurately predict these spectroscopic shifts and provide deeper insights into the electronic structure of chloroindoles.[19][20][21][22]

Implications in Drug Discovery and Development

The "strategic" chlorination of indole-based drug candidates is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.

-

Increased Lipophilicity: The chlorine atom is hydrophobic, and its introduction generally increases the molecule's overall lipophilicity (logP). This can enhance membrane permeability and improve oral absorption, but must be balanced to avoid poor aqueous solubility.[3][23]

-

Metabolic Blocking: Chlorine can be installed at a site susceptible to metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes). The strength of the C-Cl bond prevents this metabolism, increasing the drug's half-life and bioavailability.[3]

-

Enhanced Binding Affinity: The chlorine atom can form favorable halogen bonds or other non-covalent interactions within the binding pocket of a target protein, thereby increasing the inhibitor's potency.[24][25][26] For example, an analysis of 3-chloroindole-based Factor Xa inhibitors suggested that the increased binding energy compared to 3-methylindole analogues was due to the greater hydrophobicity and enhanced interaction of the chloroindole with the protein backbone.[26]

Experimental Protocols

Trustworthy protocols are self-validating. The following sections provide detailed, step-by-step methodologies for key experiments relevant to the study of chloroindoles.

Synthesis of 5-Chloro-1H-indole

This protocol describes a common method for the chlorination of indole using sulfuryl chloride (SO2Cl2).

Materials:

-

Indole

-

Sulfuryl chloride (SO2Cl2)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: Dissolve indole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Quench the reaction by slowly adding saturated NaHCO3 solution until effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO4.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired chloroindole isomer(s). The major product is typically 3-chloroindole, but other isomers can be formed. Positional selectivity on the benzene ring requires starting with the appropriately substituted aniline in a Fischer indole synthesis.[27]

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[28][29][30]

Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Procedure:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the chloroindole (e.g., from pH 8 to 12).

-

Sample Preparation: Prepare a stock solution of the purified chloroindole in a suitable organic solvent (e.g., DMSO). Prepare a series of samples by adding a small, constant volume of the stock solution to each buffer solution.

-

Spectroscopic Measurement: Record the full UV-Vis spectrum for each sample, including spectra for highly acidic (fully protonated) and highly basic (fully deprotonated) solutions.

-

Data Analysis: a. Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. b. Plot the absorbance at this wavelength against the pH of the solutions. c. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[28][30]

Conclusion

Chlorine substitution is a nuanced yet powerful strategy for modulating the electronic landscape of the indole ring. The interplay between the dominant electron-withdrawing inductive effect and the weaker, but regiochemically significant, resonance effect provides chemists with a versatile tool. This duality allows for the deactivation of the ring to control reactivity while still directing synthetic transformations and introducing properties beneficial for drug discovery, such as increased lipophilicity, metabolic stability, and target affinity. A thorough understanding of these electronic principles, validated by spectroscopic analysis and quantitative reactivity studies, is essential for the rational design of novel indole-based molecules in science and medicine.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 3. eurochlor.org [eurochlor.org]

- 4. youtube.com [youtube.com]

- 5. scispace.com [scispace.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. global.oup.com [global.oup.com]

- 9. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. lehigh.edu [lehigh.edu]

- 17. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 18. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Indole synthesis [organic-chemistry.org]

- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Leimgruber-Batcho Synthesis of 6,7-Dichloro-1H-indole

<

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Leimgruber-Batcho synthesis of 6,7-dichloro-1H-indole, a key intermediate in the development of various pharmacologically active compounds. The protocol has been structured to provide not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure a successful synthesis.

Introduction

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1] It has become a popular alternative to the Fischer indole synthesis due to its high yields, mild reaction conditions, and the ready availability of starting materials.[1] The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[1]

This compound is a particularly valuable building block in medicinal chemistry. The dichloro-substitution pattern can significantly influence the biological activity of indole-containing molecules, often enhancing potency and modulating selectivity through specific interactions, such as halogen bonding with protein targets.[2]

Reaction Mechanism and Key Considerations

The Leimgruber-Batcho synthesis begins with the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[1] The mildly acidic benzylic protons of the o-nitrotoluene are deprotonated, and the resulting carbanion attacks the formamide acetal to form an enamine intermediate.[1] This intermediate is often intensely colored due to extended conjugation.[1]

The second step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization and elimination of the secondary amine to afford the final indole product.[1] A variety of reducing agents can be employed for this step, including catalytic hydrogenation (e.g., Raney nickel with hydrazine, or palladium on carbon with hydrogen), or chemical reduction with agents like stannous chloride, sodium hydrosulfite, or iron in acetic acid.[1][3]

Key Considerations for a Successful Synthesis:

-

Purity of Reagents: The use of fresh and high-purity N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any co-reagents like pyrrolidine is crucial for the efficient formation of the enamine intermediate.[4]

-

Reaction Monitoring: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of both the enamine formation and the reductive cyclization steps.[4]

-

Choice of Reducing Agent: The selection of the reducing agent should be based on the sensitivity of other functional groups present in the molecule and the desired reaction conditions. For substrates with sensitive functionalities, milder reducing agents may be preferred.

-

Inert Atmosphere: While not always strictly necessary for the enamine formation, conducting the reductive cyclization, especially catalytic hydrogenation, under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol

This protocol details the synthesis of this compound starting from 2,3-dichloro-6-nitrotoluene.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| 2,3-Dichloro-6-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | Starting material |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | 119.16 | Reagent for enamine formation |

| Pyrrolidine | C₄H₉N | 71.12 | Co-reagent for enamine formation |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Raney Nickel (or 10% Pd/C) | Ni (or Pd/C) | - | Catalyst for reduction |

| Hydrazine Hydrate (if using Raney Nickel) | N₂H₄·H₂O | 50.06 | Hydrogen source |

| Ethanol or Ethyl Acetate | - | - | Solvent for reduction |

| Celite | - | - | Filtration aid |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | For work-up |

| Brine | NaCl (aq) | - | For work-up |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Na₂SO₄ or MgSO₄ | - | Drying agent |

| Silica Gel | SiO₂ | - | For column chromatography |

| Hexane and Ethyl Acetate | - | - | Eluent for chromatography |

Step-by-Step Procedure

Step 1: Synthesis of the Enamine Intermediate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-6-nitrotoluene (1.0 eq) in anhydrous DMF.

-

To this solution, add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).[4]

-

Heat the reaction mixture to 110-120 °C and maintain this temperature for 3-4 hours.[4] Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile components (DMF, excess reagents) under reduced pressure to obtain the crude enamine intermediate. This intermediate is often a dark red oil or solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of Raney Nickel or 10% Palladium on Carbon to the solution.

-

If using Raney Nickel, slowly add hydrazine hydrate (2-3 eq) to the reaction mixture. The in-situ generation of hydrogen from the decomposition of hydrazine in the presence of Raney Nickel will occur.[1] If using Pd/C, the reaction should be conducted under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the enamine intermediate by TLC.[4]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[4] Wash the Celite pad with ethyl acetate.

-

Combine the filtrates and wash with a saturated sodium bicarbonate solution, followed by brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[4]

Purification

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[4]

Visualization of the Synthesis Workflow

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Low yield of enamine intermediate | Incomplete reaction due to impure reagents. | Ensure DMF-DMA and pyrrolidine are fresh and of high purity.[4] |

| Insufficient reaction time or temperature. | Increase the reaction time or temperature, monitoring progress by TLC.[4] | |

| Inefficient reductive cyclization | Inactive catalyst. | Use a fresh and active catalyst (e.g., Raney nickel or palladium on carbon).[4] |

| Sub-optimal hydrogen source or pressure. | Optimize the hydrogen source and pressure if performing catalytic hydrogenation. | |

| Presence of impurities in the final product | Unreacted starting indole. | Optimize the reduction conditions as described above. Purify the crude product using column chromatography with a suitable solvent gradient.[4] |

| Side reactions or over-reduction. | Carefully control the reaction temperature and the addition of the reducing agent.[4] |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reagents:

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable and may be harmful if inhaled or absorbed through the skin. Handle with care.

-

Pyrrolidine: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

-

Raney Nickel: Highly flammable, especially when dry. Keep wet with a solvent like ethanol.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Navigating the Synthesis of a Key Pharmaceutical Intermediate: Alternative Routes to 6,7-Dichloro-1H-indole

An In-Depth Guide for Researchers and Drug Development Professionals

The 6,7-dichloro-1H-indole scaffold is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its presence in therapeutic candidates for oncology and as modulators of ion channels underscores the importance of efficient and versatile synthetic access.[1] This application note provides a detailed exploration of alternative synthetic strategies for the preparation of this compound, offering researchers a comprehensive guide to selecting the most suitable route based on available starting materials, desired scale, and experimental capabilities. Beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each method, providing a rationale for the selection of reagents and reaction conditions.

The Leimgruber-Batcho Indole Synthesis: A Well-Trodden Path

A common and effective method for the synthesis of this compound is the Leimgruber-Batcho synthesis, which commences with the readily available 2,3-dichloro-6-nitrotoluene. This two-step process is known for its generally high yields and mild reaction conditions.[2]

The synthesis proceeds through two key stages: the formation of an enamine intermediate, followed by a reductive cyclization. The initial step involves the reaction of 2,3-dichloro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, to form a β-amino-α,β-unsaturated nitro compound. The subsequent reductive cyclization of this intermediate, often achieved using reducing agents like Raney nickel and hydrazine or palladium on carbon with a hydrogen source, yields the desired this compound.[3]

Visualizing the Leimgruber-Batcho Synthesis

Caption: The Leimgruber-Batcho synthesis of this compound.

Alternative Synthetic Strategies: Expanding the Chemist's Toolkit

While the Leimgruber-Batcho synthesis is a reliable method, alternative routes can offer advantages in terms of starting material availability, cost, or compatibility with other functional groups. Here, we explore several classical and modern approaches that can be adapted for the synthesis of this compound.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[4] For the synthesis of this compound, the logical starting materials would be 2,3-dichlorophenylhydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring, such as pyruvic acid or an aldehyde.

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the indole.[4]

-

Arylhydrazine: 2,3-Dichlorophenylhydrazine

-

Carbonyl Compound: Pyruvic acid (to yield this compound-2-carboxylic acid, which can be subsequently decarboxylated) or Glycolaldehyde (to directly form this compound).

The Madelung Indole Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[6] This method is particularly useful for the preparation of indoles that are not easily accessible through electrophilic substitution. To synthesize this compound via this route, one would start with an appropriately substituted N-acyl-o-toluidine.

The reaction mechanism involves the deprotonation of both the amide nitrogen and the benzylic carbon, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl.[6]

-

N-acyl-o-toluidine: N-formyl-2,3-dichloro-6-methylaniline.

The Reissert Indole Synthesis

The Reissert indole synthesis offers another pathway starting from an o-nitrotoluene derivative.[5][7] This multi-step sequence involves the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting α-keto ester.[7]

This method provides access to indole-2-carboxylic acids, which can be valuable intermediates or can be decarboxylated to the parent indole.[7]

-

o-Nitrotoluene: 2,3-Dichloro-6-nitrotoluene (same as in the Leimgruber-Batcho synthesis).

The Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[8] The starting azido ester is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate.[9]

While this method is known for good yields, the synthesis and stability of the azido starting material can be challenging.[8]

-

Aromatic Aldehyde: 2,3-Dichlorobenzaldehyde

-

Azidoacetate: Ethyl azidoacetate

Modern Catalytic Approaches

Recent advances in organometallic chemistry have introduced powerful catalytic methods for indole synthesis, often proceeding under milder conditions with greater functional group tolerance. Palladium- and copper-catalyzed reactions are at the forefront of these developments.[10][11]

-

Palladium-Catalyzed Cyclization: These reactions can involve the intramolecular cyclization of substrates like o-alkynyl- or o-vinylanilines.[3][10] For the synthesis of this compound, a potential precursor would be 1,2-dichloro-3-ethynyl-4-aminobenzene.

-

Copper-Catalyzed Reactions: Copper catalysts can mediate various indole-forming reactions, including the coupling of o-haloanilines with terminal alkynes followed by cyclization.[11]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool to accelerate many organic reactions, including indole syntheses.[12] The Leimgruber-Batcho, Fischer, and Madelung reactions, among others, can often be performed in significantly shorter times and with improved yields under microwave conditions.[12][13] This technology offers a promising avenue for the rapid and efficient synthesis of this compound and its derivatives.

Comparative Overview of Synthetic Routes

| Synthetic Route | Starting Materials | Key Features | Potential Advantages | Potential Challenges |

| Leimgruber-Batcho | 2,3-Dichloro-6-nitrotoluene | Two-step, enamine intermediate | High yields, mild conditions[2] | Availability of substituted nitrotoluene |

| Fischer | 2,3-Dichlorophenylhydrazine, Carbonyl compound | Acid-catalyzed cyclization of a hydrazone | Versatile, well-established[4] | Availability and stability of hydrazine, potential for regioisomers |

| Madelung | N-formyl-2,3-dichloro-6-methylaniline | Intramolecular cyclization with strong base | Access to specific substitution patterns | Harsh reaction conditions (high temp.)[6] |

| Reissert | 2,3-Dichloro-6-nitrotoluene, Diethyl oxalate | Multi-step, forms indole-2-carboxylic acid | Utilizes readily available starting material[5][7] | Multiple steps, potentially lower overall yield |

| Hemetsberger-Knittel | 2,3-Dichlorobenzaldehyde, Ethyl azidoacetate | Thermal decomposition of an azido ester | Good yields for the cyclization step[8] | Synthesis and stability of the azido precursor[8] |

| Catalytic (Pd/Cu) | Substituted anilines and alkynes/alkenes | Transition-metal mediated C-C and C-N bond formation | Mild conditions, high functional group tolerance[10][11] | Catalyst cost and sensitivity, precursor synthesis |

| Microwave-Assisted | Various (as above) | Accelerated reaction rates | Reduced reaction times, improved yields[12][13] | Specialized equipment required, scalability can be a concern |

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound

This protocol is adapted from the general Leimgruber-Batcho indole synthesis.[2]

Step 1: Enamine Formation

-

In a round-bottom flask, dissolve 2,3-dichloro-6-nitrotoluene (1.0 eq) in anhydrous DMF.

-

Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the mixture at 110-120 °C for 3-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of Raney Nickel or 10% Pd/C.

-

Add hydrazine hydrate (or use a hydrogen atmosphere for catalytic hydrogenation) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizing the Experimental Workflow

Caption: A generalized workflow for the Leimgruber-Batcho synthesis.

Conclusion

The synthesis of this compound can be approached through a variety of strategic routes. While the Leimgruber-Batcho synthesis remains a robust and widely used method, the classical named reactions and modern catalytic approaches discussed herein provide valuable alternatives. The choice of a specific route will ultimately depend on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's technical capabilities. By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions to efficiently access this important pharmaceutical intermediate.

References

- 1. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 4. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reissert Indole Synthesis [drugfuture.com]

- 6. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. organicreactions.org [organicreactions.org]

- 11. researchgate.net [researchgate.net]

- 12. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Step-by-Step Purification of 6,7-Dichloro-1H-indole by Recrystallization: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 6,7-dichloro-1H-indole via recrystallization. As a key intermediate in the synthesis of various pharmaceutically active compounds, the purity of this compound is critical for successful downstream applications and for ensuring the integrity of biological and chemical studies. This guide delves into the theoretical principles of recrystallization, offers a systematic approach to solvent selection, and presents a detailed experimental protocol for obtaining high-purity this compound. Safety considerations and troubleshooting strategies are also discussed to ensure a safe and efficient purification process.

Introduction: The Importance of Purity for this compound

This compound is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its substituted indole scaffold is a common feature in a wide range of biologically active molecules. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the outcome of subsequent synthetic steps and lead to erroneous results in biological assays. Therefore, a robust purification method is essential to ensure the quality and reliability of this critical intermediate.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution in a purer form, while the impurities remain dissolved in the mother liquor.[1]

The Principle of Recrystallization

The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will exhibit the following characteristics:

-

High solvency for the target compound at elevated temperatures.

-

Low solvency for the target compound at low temperatures.

-

High or low solvency for impurities, so they either remain in solution or are removed by hot filtration.

-

Chemical inertness towards the compound being purified.

-

A relatively low boiling point for easy removal from the purified crystals.

The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The slow formation of crystals is crucial as it allows for the selective incorporation of the target molecules into the growing crystal lattice, excluding impurities.

Safety Precautions

Before commencing any experimental work, it is crucial to review the safety information for this compound and all solvents used.

This compound Hazard Summary: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Harmful if swallowed (Acute toxicity, oral)[2]

-

Causes skin irritation (Skin corrosion/irritation)[2]

-

Causes serious eye irritation (Serious eye damage/eye irritation)[2]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.

Solvent Safety:

-

Many organic solvents are flammable and toxic. Avoid open flames and ensure proper ventilation.

-

Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.

Experimental Protocol: Purification of this compound

This protocol is divided into two main stages: solvent screening to identify a suitable recrystallization solvent, followed by the full recrystallization procedure.

Stage 1: Solvent Screening

Given the lack of specific solubility data for this compound, a systematic solvent screening is the first critical step.

Table 1: Potential Solvents for Recrystallization Screening

| Solvent | Boiling Point (°C) | Polarity | Potential Suitability |

| Water | 100 | High | Unlikely to be a good single solvent, but may be useful as an anti-solvent. |

| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds like indoles. |

| Methanol | 65 | Polar Protic | Similar to ethanol, but with a lower boiling point. |

| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for a range of polarities. |

| Toluene | 111 | Non-polar | May be effective if impurities are significantly more or less polar. |

| Hexane | 69 | Non-polar | Likely a poor solvent on its own, but can be used as an anti-solvent with a more polar solvent. |

| Acetone | 56 | Polar Aprotic | A strong solvent, may have high solubility even at room temperature. |

Procedure for Solvent Screening:

-

Place a small amount (approx. 10-20 mg) of crude this compound into several small test tubes.

-

To each test tube, add a different solvent from Table 1 dropwise at room temperature, swirling after each addition.

-

Observation 1: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single recrystallization solvent.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.

-

Continue adding the solvent dropwise until the solid just dissolves.

-

Observation 2: If a very large volume of solvent is required to dissolve the solid, the solvent is not ideal.

-

Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

-

Observation 3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields a good crop of crystals upon cooling.

-

Mixed Solvent Systems: If no single solvent is ideal, consider a mixed solvent system. Dissolve the crude compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common example is an ethanol/water mixture.

Stage 2: Step-by-Step Recrystallization Protocol

The following is a general procedure. The choice of solvent and volumes will be determined by the results of the solvent screening in Stage 1.

dot

Caption: Workflow for the Purification of this compound by Recrystallization.

Materials and Equipment:

-

Crude this compound

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water/sand bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Glass rod

-

Spatula

-

Vacuum source

-

Drying oven or desiccator

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent, enough to create a slurry. Heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to ensure a good recovery yield.

-

Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This step must be done quickly to prevent premature crystallization. Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution into the pre-heated flask.

-

Crystallization: Remove the flask containing the clear solution from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Disturbing the solution during this stage can lead to the formation of small, less pure crystals.

-

Complete Crystallization: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified compound.

-

Isolation of Crystals: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel. Use a spatula to transfer any remaining crystals from the flask.

-

Washing: With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities.

-

Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Carefully transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature or in a vacuum desiccator.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try adding an anti-solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |

| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point. |

| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated for hot filtration.- Increase the time for cooling in the ice bath. |

| Colored product | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before hot filtration. Use sparingly as it can adsorb the desired product. |

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. By following a systematic approach to solvent selection and adhering to the detailed protocol, researchers can obtain high-purity material suitable for demanding applications in drug discovery and development. The principles and techniques outlined in this application note provide a solid foundation for optimizing the purification of this and other solid organic compounds.

References

Application Notes and Protocols for N-Alkylation and N-Arylation Reactions of 6,7-Dichloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Functionalized 6,7-Dichloro-1H-indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] The 6,7-dichloro-1H-indole motif, in particular, presents a unique building block for the design of novel therapeutic agents. The presence of two chlorine atoms on the benzene ring significantly modulates the electronic properties of the indole system, influencing its reactivity and potential biological activity. These dichloro-substituted indoles have been investigated as precursors for compounds targeting protein kinases and ion channels.[4]

Functionalization at the N-1 position of the indole ring through N-alkylation and N-arylation is a critical strategy in drug discovery. This modification allows for the introduction of diverse substituents that can probe the binding pockets of biological targets, fine-tune physicochemical properties such as solubility and lipophilicity, and alter metabolic stability. This guide provides a detailed exploration of the chemical principles and practical protocols for the N-alkylation and N-arylation of this compound, offering researchers a comprehensive resource for the synthesis of novel N-substituted indole derivatives.

Mechanistic Considerations: Navigating the Reactivity of this compound

The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 16-17 in DMSO.[5] Deprotonation of the N-H bond with a suitable base generates the corresponding indolide anion, a potent nucleophile that can readily participate in substitution reactions. However, the reactivity of the indolide anion is ambident, with potential for reaction at both the N-1 and C-3 positions.

The presence of two electron-withdrawing chlorine atoms at the 6- and 7-positions of the indole ring decreases the electron density of the entire heterocyclic system. This has two key consequences for N-functionalization reactions:

-

Increased Acidity of the N-H Proton: The inductive effect of the chlorine atoms stabilizes the negative charge of the indolide anion, making the N-H proton more acidic compared to unsubstituted indole. This facilitates deprotonation with a wider range of bases.

-

Decreased Nucleophilicity of the Indolide Anion: The overall decrease in electron density reduces the nucleophilicity of the indolide anion, which may necessitate more forcing reaction conditions (e.g., higher temperatures, more reactive electrophiles) to achieve efficient N-alkylation or N-arylation.[6]